Product packaging for Desisobutyryl ciclesonide-d11(Cat. No.:)

Desisobutyryl ciclesonide-d11

Cat. No.: B15144479
M. Wt: 481.7 g/mol
InChI Key: OXPLANUPKBHPMS-VFCFKYEJSA-N
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Description

Contextual Overview of Ciclesonide (B122086) and its Pharmacologically Active Metabolite, Desisobutyryl Ciclesonide

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. drugbank.comyoutube.com It is administered as a prodrug, meaning it is pharmacologically inactive until it is converted within the body into its active form. youtube.comnih.gov This conversion occurs in the lungs, where esterases hydrolyze ciclesonide into its active metabolite, desisobutyryl ciclesonide (des-CIC). ersnet.orgnih.gov

Des-CIC exhibits a significantly higher affinity for glucocorticoid receptors—approximately 120 times that of the parent compound, ciclesonide. drugbank.comdrugs.com This potent binding affinity is responsible for the anti-inflammatory effects that make ciclesonide an effective therapeutic agent. drugbank.com Following administration, ciclesonide and des-ciclesonide demonstrate negligible oral bioavailability (less than 1%) due to low absorption in the gastrointestinal tract and extensive first-pass metabolism. drugbank.comfda.gov The majority of the drug is excreted in feces. drugs.comneu.edunih.gov

The pharmacokinetic profile of des-CIC has been a subject of detailed research to understand its systemic exposure and behavior in the body.

Pharmacokinetic Properties of Desisobutyryl Ciclesonide (des-CIC)

ParameterValue
Protein Binding ≥ 99%
Metabolism Primarily by CYP3A4, lesser extent by CYP2D6
Elimination Half-Life 6-7 hours
Primary Route of Excretion Feces

Data from multiple studies. drugbank.comdrugs.comfda.gov

The Role of Stable Isotopes in Bioanalytical Sciences

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons. youtube.comuga.edu This difference in neutron number results in a difference in atomic mass but does not affect the chemical properties of the atom. youtube.com In bioanalytical sciences, stable isotopes, particularly those of elements common in organic molecules like hydrogen (deuterium), carbon (¹³C), and nitrogen (¹⁵N), are invaluable tools. uga.edunih.gov

Their primary application is in tracer studies, where a molecule is "labeled" by replacing one or more of its atoms with their stable isotopes. youtube.comiaea.org These labeled molecules can then be introduced into a biological system and their journey and transformation can be tracked using sensitive analytical techniques like mass spectrometry. uga.edunih.gov This allows researchers to elucidate metabolic pathways, understand drug metabolism, and quantify the concentration of specific compounds in biological samples with high precision and accuracy. youtube.comacs.org

Principles and Advantages of Deuterium (B1214612) Labeling (d11) in Tracer Methodologies

Deuterium (²H or D) is a stable isotope of hydrogen. Deuterium labeling involves the substitution of hydrogen atoms in a molecule with deuterium atoms. In the case of desisobutyryl ciclesonide-d11 (B12410966), eleven hydrogen atoms have been replaced with deuterium. medchemexpress.comcymitquimica.com

The key principle behind the use of deuterium-labeled compounds as internal standards in mass spectrometry is their near-identical chemical behavior to the non-labeled (or "native") compound. acs.org When a sample containing the native compound and a known amount of the deuterated internal standard is analyzed, both compounds will ionize and fragment in a similar manner. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between them.

Advantages of Deuterium Labeling:

Improved Accuracy and Precision: By adding a known quantity of the deuterated standard to a sample before processing, any loss of the analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. This allows for accurate correction and quantification.

Reduced Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer. Since the deuterated standard co-elutes and has similar physicochemical properties to the analyte, it experiences similar matrix effects, which can then be normalized.

High Sensitivity: The use of stable isotope-labeled internal standards in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detection and quantification of very low concentrations of drugs and their metabolites in biological fluids. nih.gov

Safety: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and pose no health risk, making them safe for use in human studies. youtube.comnih.gov

The specific "d11" designation in desisobutyryl ciclesonide-d11 indicates that eleven hydrogen atoms, likely on the cyclohexyl group, have been replaced by deuterium, providing a significant and easily detectable mass shift for analytical purposes. cymitquimica.comsynzeal.comlgcstandards.comlgcstandards.com

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₂₇D₁₁O₆
Molecular Weight 481.67 g/mol
Appearance White to off-white solid
Isotopic Enrichment ≥ 97.5%

Data from MedChemExpress. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O6 B15144479 Desisobutyryl ciclesonide-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O6

Molecular Weight

481.7 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25?,26-,27-,28+/m0/s1/i3D2,4D2,5D2,6D2,7D2,16D

InChI Key

OXPLANUPKBHPMS-VFCFKYEJSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O

Origin of Product

United States

Synthetic Approaches and Isotopic Characterization of Desisobutyryl Ciclesonide D11

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Desisobutyryl ciclesonide-d11 (B12410966) involves the specific introduction of eleven deuterium atoms onto the cyclohexyl moiety. While the precise, proprietary methods for the commercial synthesis of this specific compound are not publicly disclosed, the generation of such a heavily deuterated cyclohexyl group can be approached through several established chemical strategies.

One plausible route involves the catalytic deuteration of a suitable cyclohexene (B86901) precursor. This method typically employs a transition metal catalyst, such as palladium, platinum, or rhodium, in the presence of deuterium gas (D2) or a deuterium-donating solvent like deuterated water (D2O). The choice of catalyst and reaction conditions is crucial to achieve high levels of deuterium incorporation and to control the stereochemistry of the deuterated product. For instance, heterogeneous catalysis using catalysts like palladium on carbon (Pd/C) can facilitate the addition of deuterium across the double bond of a cyclohexene ring.

Another approach involves the reduction of a protected benzene (B151609) ring derivative. This multi-step process could begin with the dearomatization of a benzene-containing precursor, followed by reduction and deuteration steps using deuterated reagents. For example, a tungsten complex can be used to activate a benzene ring, making it susceptible to reduction and the controlled incorporation of deuterium from deuterated acid and hydride sources. This method offers precise control over the positioning of deuterium atoms.

Furthermore, hydrogen isotope exchange (HIE) reactions represent a powerful tool for introducing deuterium. These reactions can be catalyzed by various transition metals, such as iridium or ruthenium, and utilize D2O as an economical deuterium source. The selectivity of the exchange can be directed by functional groups present in the molecule, allowing for the targeted deuteration of specific C-H bonds. In the context of Desisobutyryl ciclesonide-d11, a precursor containing a cyclohexyl group could undergo extensive H/D exchange under optimized conditions to achieve the desired d11-labeling.

The selection of the synthetic route depends on factors such as the availability of starting materials, the desired isotopic purity, and the scalability of the process.

Physico-chemical Characterization of Deuterated Isotopologues, with Emphasis on Diastereomeric Mixtures

The introduction of a deuterated cyclohexyl group at the C-16 and C-17 positions of the steroid backbone results in this compound existing as a mixture of diastereomers. The characterization of this mixture is essential to confirm its identity, purity, and isotopic enrichment.

Physico-chemical Properties:

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Molecular Formula C₂₈H₂₇D₁₁O₆
Molecular Weight 481.67 g/mol
Appearance Neat
Unlabelled CAS Number 204444-44-0

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and isotopic analysis of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions of the cyclohexyl ring. The integration of the remaining proton signals in the molecule relative to an internal standard allows for the determination of the degree of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the specific sites of deuteration and the relative abundance of deuterium at each position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly altered compared to the non-deuterated compound (an isotopic shift). This provides further confirmation of successful deuteration.

Mass spectrometry (MS) is another critical technique for characterizing deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, confirming the incorporation of eleven deuterium atoms. Fragmentation analysis in tandem mass spectrometry (MS/MS) can help to localize the deuterium atoms within the cyclohexyl group by analyzing the mass-to-charge ratio of fragment ions.

Analysis of Diastereomeric Mixtures:

The presence of a chiral center at the acetal (B89532) carbon of the cyclohexyl ring leads to the formation of two diastereomers (R and S isomers). These diastereomers can often be distinguished and quantified using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be employed to separate the two diastereomers, allowing for the determination of their relative ratio in the mixture.

NMR Spectroscopy: In some cases, the NMR spectra of diastereomers may exhibit distinct signals for certain nuclei due to their different chemical environments. This can allow for the quantification of the diastereomeric ratio directly from the NMR spectrum.

The comprehensive characterization of this compound, including the confirmation of its isotopic enrichment and the assessment of its diastereomeric composition, is crucial for its application as an internal standard in quantitative bioanalytical methods.

Advanced Analytical Methodologies Utilizing Desisobutyryl Ciclesonide D11 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Platforms

LC-MS/MS has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The use of a stable isotope-labeled internal standard like Desisobutyryl Ciclesonide-d11 (B12410966) is paramount in these assays to compensate for variability in sample preparation and instrument response.

Atmospheric Pressure Photoionization (APPI-MS/MS) in Quantitative Analysis

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that has proven to be highly effective for the analysis of nonpolar or low-polarity compounds that are poorly ionized by more common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In the context of ciclesonide (B122086) and desisobutyryl-ciclesonide (B8069184) analysis, APPI-MS/MS offers exceptional sensitivity.

One ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and desisobutyryl-ciclesonide in human serum utilizes Desisobutyryl Ciclesonide-d11 and Ciclesonide-d11 as internal standards. nih.govresearchgate.net This method achieved a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes in a 0.500-mL serum sample, representing a significant improvement in sensitivity over previously reported methods. nih.gov The high selectivity and sensitivity of APPI were crucial in reaching this LLOQ, which is essential for accurately characterizing the pharmacokinetic profiles of these compounds, especially in studies involving low systemic exposure. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS/MS) and Electrospray Ionization (ESI-MS/MS) Implementations

While APPI has shown remarkable sensitivity, APCI and ESI are also widely used ionization techniques for the analysis of ciclesonide and its metabolite. researchgate.net APCI is a gas-phase ionization method suitable for relatively nonpolar compounds, while ESI is ideal for polar and ionizable molecules. jfda-online.comnih.gov

A sensitive and selective LC-MS/MS method employing positive APCI was developed for the simultaneous determination of ciclesonide and desisobutyryl-ciclesonide in human plasma. researchgate.net This method also reported a high sensitivity, with an LLOQ as low as 10 pg/mL. researchgate.net Both APCI and ESI have been successfully applied in various studies for the quantification of these analytes, often in conjunction with stable isotope-labeled internal standards to ensure accuracy. researchgate.net The choice between these ionization techniques often depends on the specific instrumentation available and the nature of the biological matrix being analyzed.

High-Resolution Mass Spectrometry (HRMS/MS) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS/MS) offers a powerful tool for both quantitative and qualitative analysis, providing highly accurate mass measurements that aid in the identification of analytes and the elucidation of their structures. In the context of doping control in equine sports, a highly sensitive analytical method based on liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) was developed to detect ciclesonide and desisobutyryl-ciclesonide in horse plasma. nih.govresearchgate.net

This method achieved a very low limit of detection of approximately 1 pg/mL for both compounds. nih.gov The high resolution and accuracy of this technique are critical for unequivocally identifying prohibited substances and their metabolites, even at trace levels. The comprehensive data generated by HRMS/MS can also be used for retrospective analysis, allowing for the screening of samples for previously unknown or emerging substances.

Method Validation and Performance Metrics in Bioanalysis

The validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated. This process involves the assessment of several key performance metrics.

Assessment of Linearity, Precision, Accuracy, and Extraction Recovery

A validated LC-APPI-MS/MS method using this compound as an internal standard demonstrated excellent performance characteristics. nih.govresearchgate.net The calibration curves for both ciclesonide and desisobutyryl-ciclesonide showed good linearity, with a correlation coefficient (r²) greater than 0.99 over the concentration range of 1-500 pg/mL. nih.govresearchgate.net

The precision and accuracy of the method were also well within acceptable limits. The inter-assay precision was within 9.6% coefficient of variation (CV), and the accuracy was within ±4.0% bias for quality control samples. nih.govresearchgate.net Furthermore, the extraction recovery for both analytes was consistently high, at approximately 85%. nih.govresearchgate.net These robust validation results demonstrate the reliability of the method for the quantitative analysis of ciclesonide and its active metabolite in human serum.

Table 1: Performance Metrics of a Validated LC-APPI-MS/MS Method

Parameter Result
Linearity (r²) > 0.99
Concentration Range 1-500 pg/mL
Inter-assay Precision (%CV) ≤ 9.6%
Inter-assay Accuracy (%Bias) ± 4.0%

Chromatographic Separation and Sample Preparation Strategies

Effective chromatographic separation and efficient sample preparation are crucial for minimizing matrix effects and achieving reliable quantification in LC-MS/MS analysis.

For the analysis of ciclesonide and desisobutyryl-ciclesonide, reversed-phase liquid chromatography is commonly employed. nih.govresearchgate.net In a notable LC-APPI-MS/MS method, the analysis time was a rapid 4.7 minutes per injection. nih.govresearchgate.net

Sample preparation typically involves extraction from the biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common techniques. In one method, serum samples were extracted using 1-chlorobutane. nih.govresearchgate.net Another study utilized methyl tert-butyl ether for extraction from plasma. researchgate.net Supported liquid extraction (SLE) has also been used, particularly in the context of analyzing plasma samples for doping control. nih.govresearchgate.net The choice of extraction method depends on factors such as the nature of the biological matrix, the desired level of cleanliness of the final extract, and the throughput requirements of the assay.

Contribution of Desisobutyryl Ciclesonide D11 to Understanding Unlabeled Desisobutyryl Ciclesonide Metabolism

Enzymatic Biotransformation of Ciclesonide (B122086) to Desisobutyryl Ciclesonide

Ciclesonide itself is a prodrug with minimal affinity for the glucocorticoid receptor. nih.gov Its anti-inflammatory activity is initiated following its enzymatic conversion to the active metabolite, desisobutyryl ciclesonide (des-CIC), which exhibits a binding affinity for the receptor that is approximately 100 to 120 times higher than the parent compound. nih.govacinoedudoc.comalvesco.us The use of a deuterated internal standard, Desisobutyryl Ciclesonide-d11 (B12410966), is crucial for accurately quantifying the rate and extent of this critical activation step in various biological matrices.

The conversion of ciclesonide to des-CIC is a hydrolysis reaction mediated by intracellular esterases present in the target tissues. nih.govnih.gov Studies have identified that carboxylesterases and, to a lesser extent, cholinesterases are the primary enzymes responsible for this bioactivation. nih.govnih.gov Research using inhibitors on human liver and normal human bronchial epithelial (NHBE) cells demonstrated that blocking these esterases significantly reduces the formation of des-CIC. nih.govresearchgate.net Specifically, in liver and NHBE cells, the inhibition profile pointed to a major role for cytosolic carboxylesterases. nih.govncl.ac.uk This enzymatic activity is high in the lung and nasal tissues, the intended sites of action, ensuring efficient on-site activation of the prodrug. nih.govnih.gov Conversely, ciclesonide is more stable in human blood and the oropharynx, where esterase activity is lower, which may contribute to a lower incidence of local side effects. nih.gov

The metabolic activation of ciclesonide has been extensively studied in various in vitro models that mimic the human respiratory system. These models include human precision-cut lung slices, alveolar type II epithelial cells (A549), normal human bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC). nih.govresearchgate.net In all these systems, ciclesonide is effectively taken up by the cells and converted to des-CIC. nih.govresearchgate.netresearchgate.net

In studies with human lung slices, ciclesonide was converted to des-CIC and subsequently to other metabolites. nih.goversnet.org Similarly, NHBE cells showed rapid hydrolysis, with about 30% conversion to des-CIC at 4 hours and almost complete conversion by 24 hours. nih.govresearchgate.net The consistent finding across these diverse cellular and tissue models is the rapid and efficient activation of ciclesonide in both the upper and lower airways, a process accurately measured through analytical methods reliant on stable isotope-labeled standards. nih.goversnet.org

Reversible Fatty Acid Conjugation of Desisobutyryl Ciclesonide

A unique feature of des-CIC metabolism is its ability to form reversible conjugates with fatty acids. This process creates highly lipophilic metabolites that act as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory effects and allowing for once-daily administration. nih.govresearchgate.net

Once formed, des-CIC can undergo esterification with endogenous fatty acids, primarily oleic acid and palmitic acid, to form des-CIC-oleate and des-CIC-palmitate. nih.goversnet.orgresearchgate.net These fatty acid conjugates are pharmacologically inactive but are highly lipophilic, which enhances their retention within the lung tissue. nih.govresearchgate.net In vitro studies using human lung slices, A549 cells, and HNEC have all demonstrated the time-dependent formation of these conjugates, with des-CIC-oleate being the predominant form. nih.govresearchgate.netnih.gov

This conjugation is a reversible process. nih.govresearchgate.net The fatty acid esters can be hydrolyzed back to the active des-CIC, creating a slow-release mechanism that maintains intracellular concentrations of the active metabolite for extended periods, up to 24 hours in some models. nih.govresearchgate.net This depot effect has been confirmed in in vivo studies in rats and humans, where fatty acid conjugates were detected in lung tissue more than 24 hours after the last administration. ersnet.orgnih.gov

Formation of Desisobutyryl Ciclesonide (des-CIC) Metabolites in Human Lung Models After 24 Hours
Cell/Tissue ModelDes-CIC-oleate (pmol/mg protein)Des-CIC-palmitate (pmol/mg protein)
A549 Cells23.200.74
Lung Slices1.520.12

Data derived from in vitro studies incubating the respective human cellular systems with ciclesonide. nih.gov

In Vitro and Preclinical Comparative Metabolic Profiling Across Species

Understanding how drug metabolism varies between species is crucial for preclinical development and for extrapolating animal data to humans. Studies on ciclesonide have shown a generally similar metabolic profile across various species.

In vitro investigations using cryopreserved hepatocytes from mice, rats, rabbits, dogs, and humans revealed similar metabolic pathways. nih.gov In all species, ciclesonide was rapidly converted to des-CIC, which was then further metabolized into numerous inactive products through oxidation and other reactions. nih.gov Likewise, the hydrolysis of ciclesonide in nasal mucosal homogenates was found to be comparable among rats, guinea pigs, rabbits, and dogs, with no significant species-specific differences noted. nih.govresearchgate.net

Comparative Hydrolysis Rate of Ciclesonide to Des-CIC in Tissue Homogenates
Tissue FractionHuman (nmol/g tissue/min)Rat (pmol/mg protein/min)
Liver Cytosol62.9Not Reported
Liver Microsomes25.4Not Reported
Lung Cytosol0.915Not Reported
Lung Microsomes0.089Not Reported

Data reflects the higher metabolic capacity of the liver compared to the lung for ciclesonide activation in humans. nih.govresearchgate.net

Investigations into the Glucocorticoid Receptor Interactions and Pharmacodynamics of Unlabeled Desisobutyryl Ciclesonide

Glucocorticoid Receptor Binding Characteristics

The initial and pivotal step in the action of desisobutyryl ciclesonide (B122086) is its binding to the cytoplasmic glucocorticoid receptor. ingentaconnect.com

Quantitative Assessment of Receptor Affinity

Desisobutyryl ciclesonide exhibits a remarkably high binding affinity for the glucocorticoid receptor. nih.gov This affinity is significantly greater than that of its parent compound, ciclesonide, and other corticosteroids. The relative receptor affinity (RRA) of desisobutyryl ciclesonide is approximately 100-fold higher than that of ciclesonide itself. nih.govnih.gov When compared to dexamethasone (B1670325), a commonly used reference glucocorticoid, desisobutyryl ciclesonide demonstrates a binding affinity that is about 10 to 12 times higher. oup.comoup.com

Table 1: Relative Receptor Affinity of Glucocorticoids

Compound Relative Receptor Affinity (RRA)
Desisobutyryl Ciclesonide 1200 nih.gov
Dexamethasone 100 nih.gov
Ciclesonide 12 nih.gov
Fluticasone Furoate 2989 researchgate.net
Mometasone Furoate 2100 researchgate.net
Fluticasone Propionate 1775 researchgate.net
Beclomethasone-17-monopropionate 1345 researchgate.net
Budesonide 935 researchgate.net
Triamcinolone Acetonide 233 researchgate.net
Flunisolide 190 researchgate.net

In Vitro Radioligand Binding Assays for Receptor Occupancy and Ligand-Receptor Dynamics

The high receptor affinity of desisobutyryl ciclesonide has been quantified using in vitro radioligand binding assays. These assays directly measure the interaction between the ligand (desisobutyryl ciclesonide) and the glucocorticoid receptor. In these experimental setups, a radiolabeled form of a known glucocorticoid is competed off the receptor by increasing concentrations of the test compound. The results consistently demonstrate the potent ability of desisobutyryl ciclesonide to occupy the glucocorticoid receptor. nih.gov

Molecular Mechanisms of Glucocorticoid Receptor Modulation

Upon binding to the glucocorticoid receptor, desisobutyryl ciclesonide modulates gene expression through two primary mechanisms: transactivation and transrepression. ingentaconnect.com

In Vitro Transcriptional Transactivation and Transrepression Studies

Studies utilizing human alveolar epithelial-like A549 cells have dissected the transactivation and transrepression potencies of desisobutyryl ciclesonide. ingentaconnect.comnih.gov

Transactivation is the process where the glucocorticoid-receptor complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of certain genes. ingentaconnect.commdpi.com This mechanism is often associated with systemic side effects. ingentaconnect.comnih.gov

Transrepression involves the suppression of pro-inflammatory gene expression by interfering with the activity of transcription factors like AP-1 and NF-κB. ingentaconnect.comnih.gov This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. ingentaconnect.com

Research indicates that desisobutyryl ciclesonide is a potent activator of both transrepression and transactivation. oup.comnih.govresearchgate.net However, some studies have shown that for desisobutyryl ciclesonide, the concentration required to achieve 50% of the maximal effect (EC50) for NF-κB mediated transrepression is significantly higher than that for both transactivation and transrepression via AP-1. ingentaconnect.comnih.govresearchgate.net This suggests that at lower concentrations, the effects might be more pronounced through transactivation and AP-1 transrepression pathways. researchgate.net Despite this, in models of lung inflammation, desisobutyryl ciclesonide has been shown to be as effective as dexamethasone in suppressing the expression of various pro-inflammatory cytokine mRNAs. oup.comoup.com

Allosteric Signaling Pathways and Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics simulations have provided deeper insights into the unique interaction between desisobutyryl ciclesonide and the glucocorticoid receptor's ligand-binding domain. oup.comoup.comnih.gov These studies reveal that the bulky C16/C17 substitution in the structure of desisobutyryl ciclesonide leads to distinct interactions and allostery within the receptor compared to other glucocorticoids like dexamethasone. oup.comoup.comnih.gov

These unique interactions trigger specific allosteric signaling pathways between particular residues in the ligand-binding domain and the receptor surfaces that interact with coregulator peptides. oup.comnih.govresearchgate.net This distinct allosteric communication may contribute to the specific pharmacological profile of desisobutyryl ciclesonide. nih.gov For instance, the cyclohexyl substituent of desisobutyryl ciclesonide extends into a region between helices 3 and 7 of the receptor, influencing key methionine residues and altering the receptor's conformational dynamics. nih.gov

Protein Binding Profile and its Implications for Systemic Exposure

Desisobutyryl ciclesonide exhibits a very high degree of binding to plasma proteins. nih.gov Studies have consistently shown that approximately 99% of desisobutyryl ciclesonide in the bloodstream is bound to these proteins. nih.govoup.comnih.gov This high level of protein binding is a critical factor in limiting the systemic exposure to the free, active form of the drug. nih.govnih.gov

The fraction of the drug that is not bound to protein is the portion that is pharmacologically active and able to interact with receptors throughout the body. nih.gov With only about 1% of desisobutyryl ciclesonide circulating in an unbound state, the potential for systemic effects is significantly minimized. nih.gov This high protein binding is a key feature that contributes to the favorable therapeutic index of ciclesonide. nih.gov Furthermore, this binding is not significantly affected by the presence of other drugs like warfarin (B611796) or salicylates, nor is it altered in patients with renal or hepatic impairment. nih.gov

Table 2: Protein Binding of Various Glucocorticoids

Compound Plasma Protein Binding (%)
Desisobutyryl Ciclesonide ~99% nih.govoup.comnih.gov
Ciclesonide 99.4% nih.gov

Research Applications and Future Prospects for Desisobutyryl Ciclesonide D11

Facilitation of Bioanalytical Method Development for Steroids

The development of robust and reliable bioanalytical methods is a cornerstone of pharmaceutical research. Desisobutyryl ciclesonide-d11 (B12410966) serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, des-CIC, in complex biological matrices such as plasma. synzeal.com

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for achieving high precision and accuracy. nih.gov Deuterated standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization. researchgate.net However, their different mass allows the mass spectrometer to distinguish between the standard and the analyte. This enables precise correction for any analyte loss during sample preparation and for variations in instrument response, a phenomenon known as matrix effect.

The use of Desisobutyryl ciclesonide-d11 is particularly valuable in the development of highly sensitive assays required for detecting the very low concentrations of des-CIC found in systemic circulation following inhalation. nih.govfda.gov For instance, a highly sensitive analytical method based on liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) was developed to detect ciclesonide (B122086) and des-CIC in horse plasma for doping control purposes, achieving a lower limit of detection of approximately 1 pg/ml. nih.gov The availability of a deuterated internal standard like this compound is critical for the validation and routine application of such demanding methods. synzeal.comnih.gov

Table 1: Key Aspects of Bioanalytical Method Development Facilitated by this compound

FeatureRole of this compound (as an Internal Standard)
Accuracy & Precision Corrects for variability in sample preparation and instrument response, ensuring results are accurate and reproducible. nih.gov
Quantification Enables accurate determination of des-CIC concentrations in biological samples by comparing its response to the known concentration of the internal standard.
Matrix Effect Compensation Co-elutes with the analyte, experiencing similar ion suppression or enhancement from other components in the sample, thus correcting for these interferences.
Method Validation Essential for validating the robustness and reliability of the analytical procedure according to regulatory guidelines. nih.gov
Sensitivity Supports the development of methods capable of detecting picogram-level concentrations of des-CIC, crucial for pharmacokinetic studies. nih.gov

Support for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Accurate bioanalysis is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug. By facilitating precise quantification, this compound plays a vital supporting role in the preclinical evaluation of ciclesonide and its active metabolite.

Pharmacokinetic (PK) Studies: Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). The ability to accurately measure des-CIC concentrations in plasma and tissues over time allows researchers to determine key PK parameters. fda.gov Ciclesonide itself is a prodrug that is converted by esterases in the lungs to the active des-CIC. nih.govfda.govresearchgate.net Studies have shown that des-CIC has a high protein binding of approximately 99% and a large volume of distribution, indicating extensive tissue uptake. fda.govoup.com The negligible oral bioavailability (<1%) of des-CIC means that systemic levels after inhalation are a direct surrogate for lung deposition and absorption. fda.govtandfonline.com The precise data gathered using methods reliant on stable isotope standards are crucial for building these comprehensive PK profiles.

Pharmacodynamic (PD) Studies: Pharmacodynamics explores what a drug does to the body. By correlating the precise drug concentrations determined in PK studies with the observed pharmacological effects, a clear dose-response relationship can be established. Des-CIC exhibits a high binding affinity for the glucocorticoid receptor, which is over 100 times greater than that of the parent compound, ciclesonide. fda.govnih.gov Preclinical models have demonstrated the potent anti-inflammatory efficacy of ciclesonide and des-CIC. oup.comnih.gov The ability to accurately link systemic or tissue concentrations of des-CIC with endpoints such as receptor binding or reduction in inflammatory markers is essential for characterizing its potency and efficacy.

Table 2: Selected Pharmacokinetic Parameters of Desisobutyryl-Ciclesonide (B8069184) (des-CIC)

ParameterValue / ObservationSignificance
Active Metabolite Des-CIC is the pharmacologically active form, converted from the prodrug ciclesonide by pulmonary esterases. nih.govTargeted delivery and activation in the lung.
Oral Bioavailability < 1% fda.govtandfonline.comMinimal systemic exposure from the swallowed portion of an inhaled dose.
Plasma Protein Binding ≥ 99% fda.govoup.comLow fraction of unbound, free drug in systemic circulation, contributing to a favorable safety profile.
Volume of Distribution (Vd) ~12.1 L/kg fda.govIndicates extensive distribution into tissues from the systemic circulation.
Metabolism Further metabolized in the liver, primarily by the CYP3A4 isozyme. fda.govDefines the pathways for drug clearance and elimination.

Potential for Advanced Mechanistic Investigations via Isotope Tracer Studies

Beyond its role as an internal standard, this compound has the potential to be used as a stable isotope tracer in advanced research. Such studies involve administering the labeled compound to an in vitro or in vivo system and tracking its fate, providing deep insights into metabolic pathways and drug disposition. nih.gov

Ciclesonide is known to be rapidly hydrolyzed to des-CIC in the lungs. nih.goversnet.org Des-CIC is then subject to further biotransformation, including reversible conjugation with fatty acids to form fatty acid esters. researchgate.netersnet.org This esterification process is thought to create a depot of the active metabolite within the lung tissue, contributing to its prolonged duration of action. oup.com

An isotope tracer study using this compound could unequivocally map these metabolic pathways. By tracking the mass-shifted signature of the d11-labeled compound and its subsequent metabolites, researchers could:

Quantify the rate and extent of conversion from des-CIC to its various fatty acid conjugates in different cell types or tissues.

Determine the half-life and reversibility of these fatty acid conjugates, clarifying their role in the drug's residency time in the lung.

Investigate potential differences in metabolism between species or in disease models.

Such studies provide a level of mechanistic detail that is difficult to achieve with other methods, offering a more complete understanding of the compound's disposition and mode of action at the molecular level. The use of stable isotope-labeled steroids for measuring metabolic parameters like plasma clearance rates is a well-established technique that underscores the potential for these advanced applications. nih.gov

Table 3: Potential Mechanistic Studies Using this compound as a Tracer

Research QuestionPotential Application of d11-TracerExpected Outcome
Metabolic Pathway Elucidation Administer d11-des-CIC to human lung tissue slices or cell cultures.Unambiguous identification and quantification of downstream metabolites, including fatty acid conjugates. researchgate.netersnet.org
Kinetics of Fatty Acid Conjugation Track the formation and decay of d11-labeled des-CIC-fatty acid esters over time.Determination of the rates of formation and hydrolysis, clarifying the depot effect. oup.com
Drug Disposition In vivo administration in preclinical models to trace the distribution and elimination of the labeled molecule.Detailed mapping of tissue distribution and major routes of elimination for the active metabolite.
Enzyme Activity Incubate with specific enzyme preparations (e.g., esterases, CYP isozymes) to monitor metabolite formation.Pinpoint the specific enzymes responsible for the biotransformation of des-CIC. fda.gov

Q & A

Q. How can researchers optimize experimental designs to minimize confounding variables in deuterated compound studies?

  • Methodological Answer : Use factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, pH, isotope enrichment). Conduct sensitivity analyses to identify critical parameters, and apply blocking or randomization to mitigate batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.